molecular formula C15H26O9 B101685 [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate CAS No. 19361-38-7

[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate

Cat. No. B101685
CAS RN: 19361-38-7
M. Wt: 350.36 g/mol
InChI Key: RUAAXNGDIMCTCD-KBUPBQIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate, also known as DATMH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DATMH belongs to the class of compounds known as acetogenins, which are natural products with a wide range of biological activities.

Mechanism Of Action

The mechanism of action of [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate is not fully understood. However, studies have suggested that [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate exerts its cytotoxic effects by inhibiting the mitochondrial complex I, leading to the disruption of the electron transport chain and the production of reactive oxygen species. [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has also been found to induce apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins.

Biochemical And Physiological Effects

[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has been found to have various biochemical and physiological effects. Studies have shown that [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has been found to have neuroprotective effects by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins.

Advantages And Limitations For Lab Experiments

[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate also exhibits potent cytotoxic activity against cancer cells, making it an attractive candidate for cancer research. However, [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has some limitations for lab experiments. It is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and costly. Additionally, [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has not been extensively studied in vivo, limiting its potential therapeutic applications.

Future Directions

There are several future directions for research on [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate. One potential direction is to study the pharmacokinetics and pharmacodynamics of [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate in vivo to determine its potential therapeutic applications. Another direction is to investigate the potential of [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate as a chemotherapeutic agent for the treatment of various cancers. Additionally, further studies are needed to understand the mechanism of action of [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate and its potential for the treatment of neurodegenerative diseases. Finally, the development of more efficient and cost-effective synthesis methods for [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate could facilitate its use in future research.

Synthesis Methods

[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate is synthesized through a multi-step process that involves the conversion of commercially available starting materials into the desired compound. The synthesis method involves the use of various reagents and catalysts to achieve the desired product. The process involves the protection of the hydroxyl groups, followed by the introduction of the acetyl groups. The final deprotection step leads to the formation of [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate.

Scientific Research Applications

[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. [(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate has also been found to have neuroprotective effects against Alzheimer's disease and Parkinson's disease by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.

properties

CAS RN

19361-38-7

Product Name

[(2R,3R,4R,5R)-5,6-Diacetyloxy-2,3,4-trimethoxyhexyl] acetate

Molecular Formula

C15H26O9

Molecular Weight

350.36 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5,6-diacetyloxy-2,3,4-trimethoxyhexyl] acetate

InChI

InChI=1S/C15H26O9/c1-9(16)22-7-12(19-4)14(20-5)15(21-6)13(24-11(3)18)8-23-10(2)17/h12-15H,7-8H2,1-6H3/t12-,13-,14-,15-/m1/s1

InChI Key

RUAAXNGDIMCTCD-KBUPBQIOSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC)OC)OC

SMILES

CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC)OC)OC

Canonical SMILES

CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC)OC)OC

synonyms

2-O,3-O,4-O-Trimethyl-D-mannitol triacetate

Origin of Product

United States

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